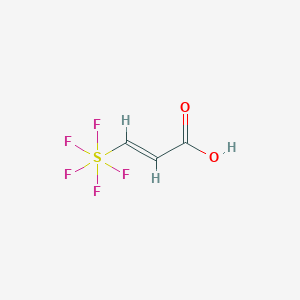

Pentafluoro(2-carboxyvinyl) sulfur(VI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentafluoro(2-carboxyvinyl) sulfur(VI) is a chemical compound with the molecular formula C3H3F5O2S . It contains a total of 13 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of sulfur(VI) fluorides has seen significant growth in recent years, particularly in the field of catalytic transformations . The installation of the SO2F moiety in an organic compound introduces a functional group that is hydrolytically stable, resistant to reduction/oxidation chemistry, and reacts selectively at the sulfur atom .Molecular Structure Analysis

The molecular structure of Pentafluoro(2-carboxyvinyl) sulfur(VI) includes a total of 13 bonds; 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis

Sulfur(VI) fluorides have been utilized in a variety of catalytic transformations in organic chemistry . The unique properties of sulfur(VI) fluorides, such as their hydrolytic stability and selective reactivity at the sulfur atom, have made them valuable tools in synthesis .科学的研究の応用

Enhanced Two-Photon Absorption

The Pentafluorosulfanyl functional group is highlighted for its strong inductive effect and significant resonance acceptor constant due to negative hyperconjugation involving the sulfur(VI) center. This property is exploited in the design of potent two-photon-absorbing systems, where pentafluorosulfanyl groups serve as strong terminal acceptors. Multibranched triarylamine-based dyes with pentafluorosulfanyl substitutions show high two-photon cross-sections, indicating their potential for designing large cross-sections in relatively small metal-free π-conjugated systems (Gautam et al., 2018).

Advanced Synthesis Techniques

Advances in the synthesis and chemistry of fluorine-containing sulfur(VI) compounds, such as those with pentafluorosulfanyl groups, have been demonstrated. These compounds are of interest due to their unique properties, including high thermal and chemical stability, which are beneficial in various applications from solvents for polymers to potentially valuable engineering polymers (Shreeve, 1978).

SuFEx Chemistry for Drug Functionalization

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is highlighted for its potential in drug discovery, enabling the conversion of phenolic compounds to arylfluorosulfate derivatives. This method is compatible with automated synthesis and screening, allowing quick assessment of biological activities of in situ generated crude products. SuFEx chemistry has been used for late-stage functionalization of known anticancer drugs, discovering compounds with improved activities (Liu et al., 2018).

Photoredox Catalytic Activation

The activation of sulfur hexafluoride, a potent greenhouse gas, into pentafluorosulfanylated compounds using light, represents an innovative approach to accessing vinylic and allylic pentafluorosulfanyl styrenes. This method overcomes the challenges of activating sulfur hexafluoride and combines it with the disposal of the greenhouse gas, highlighting an exceptionally high level of sustainability (Rombach & Wagenknecht, 2018).

作用機序

Target of Action

Pentafluoro(2-carboxyvinyl) sulfur(VI), also known as E-3-Pentafluorosulfanylprop-2-enoic acid, is a compound that has been studied for its potential in the development of covalent inhibitors with high potency and low off-target effects . The primary targets of this compound are proteins involved in protein-protein interactions (PPIs) . These targets play a crucial role in various biological processes, and their modulation can lead to significant changes in cellular function.

Mode of Action

E-3-Pentafluorosulfanylprop-2-enoic acid interacts with its targets through a mechanism known as sulfur(VI) fluoride exchange (SuFEx) in vitro selection . This technique allows the evolution of covalent aptamers from trillions of SuFEx-modified oligonucleotides . Through this interaction, the compound can permanently impair protein functions by targeted cross-linking .

Biochemical Pathways

The biochemical pathways affected by Pentafluoro(2-carboxyvinyl) sulfur(VI) are those involving protein-protein interactions. The compound’s action can perturb these interactions, leading to changes in the downstream effects of these pathways . .

Pharmacokinetics

It is noted that covalent inhibitors like this compound can have simple pharmacokinetic properties due to their ability to permanently impair protein functions .

Result of Action

The result of the action of Pentafluoro(2-carboxyvinyl) sulfur(VI) is the impairment of protein functions involved in protein-protein interactions

Safety and Hazards

将来の方向性

The future of sulfur(VI) fluorides in synthesis looks promising, with over 240 manuscripts published on sulfur(VI) fluorides and sulfur-fluoride exchange (SuFEx) chemistry . A significant portion of this field’s dramatic growth can be attributed to catalytic syntheses and transformations of sulfur(VI) fluorides .

生化学分析

Biochemical Properties

The role of Pentafluoro(2-carboxyvinyl) sulfur(VI) in biochemical reactions is intriguing. It is known that sulfur(VI) fluorides have found applications in biomolecular chemistry, chemical biology, and medicinal chemistry . Specific enzymes, proteins, and other biomolecules that Pentafluoro(2-carboxyvinyl) sulfur(VI) interacts with are yet to be identified .

Cellular Effects

It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pentafluoro(2-carboxyvinyl) sulfur(VI) is complex. It is known that sulfur(VI) fluoride exchange (SuFEx) enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .

Metabolic Pathways

It is known that sulfur(VI) fluorides have been used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology . Specific enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.

特性

IUPAC Name |

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O2S/c4-11(5,6,7,8)2-1-3(9)10/h1-2H,(H,9,10)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBNJZYOWKKRGF-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CS(F)(F)(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/S(F)(F)(F)(F)F)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)

![1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B2687659.png)

![2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687662.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2687666.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)